molecular formula C17H14N2O3S B2808936 N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 941871-83-6

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2808936
M. Wt: 326.37
InChI Key: HLPSMRSSVYSKKB-ZCXUNETKSA-N
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Description

“N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a compound that contains a benzothiazole nucleus . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .


Molecular Structure Analysis

Benzothiazole is a heterocyclic compound and finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .

Scientific Research Applications

Synthesis and Reactivity

The compound has been involved in the synthesis and reactivity studies of related chemical structures. For example, Aleksandrov et al. (2021) synthesized a related compound, N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, and explored its reactivity, including electrophilic substitution reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation (Aleksandrov et al., 2021).

Potential Pharmaceutical Applications

While specific studies on N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide are limited, related benzothiazole derivatives have been explored for their potential pharmaceutical applications. For instance, new derivatives of 2-animo-6-ethoxybenzothiazole were synthesized and tested for their effect on physical work capacity in mice, indicating the potential of similar compounds in drug development (Цублова et al., 2015).

Antimicrobial Activity

Benzothiazole derivatives, similar to the compound , have been studied for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives with benzothiazole and tested their antimicrobial activity, suggesting potential applications of benzothiazole compounds in antimicrobial treatments (Patel et al., 2011).

Antitumor Potential

Y. Matiichuk et al. (2020) investigated derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde for antitumor agents, highlighting the relevance of benzothiazole derivatives in cancer research. This suggests that N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide could potentially have applications in antitumor research (Matiichuk et al., 2020).

Chemical Sensor Development

Benzothiazole derivatives have also been utilized in developing chemical sensors. For instance, Wang et al. (2015) synthesized coumarin benzothiazole derivatives as chemosensors for cyanide anions, indicating the utility of similar compounds in sensor technology (Wang et al., 2015).

Corrosion Inhibition

Research by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions suggests that related compounds, including N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, could be explored for similar applications (Hu et al., 2016).

Future Directions

Benzothiazole derivatives have special significance in the field of medicinal chemistry due to their remarkable pharmacological potentialities . Future research may focus on exploring the potential of “N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” and related compounds in various therapeutic applications.

properties

IUPAC Name

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-3-9-19-13-8-7-12(21-4-2)11-15(13)23-17(19)18-16(20)14-6-5-10-22-14/h1,5-8,10-11H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPSMRSSVYSKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

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